molecular formula C12H15N3O2S B3848327 2-oxo-2-(1-piperidinyl)-N'-(2-thienylmethylene)acetohydrazide

2-oxo-2-(1-piperidinyl)-N'-(2-thienylmethylene)acetohydrazide

Cat. No. B3848327
M. Wt: 265.33 g/mol
InChI Key: QACUNYORPJSGMT-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-(1-piperidinyl)-N'-(2-thienylmethylene)acetohydrazide, also known as PTMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-oxo-2-(1-piperidinyl)-N'-(2-thienylmethylene)acetohydrazide is not yet fully understood. However, studies have suggested that this compound may inhibit the activity of topoisomerase I and II enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, this compound may prevent cancer cells from dividing and proliferating, leading to their eventual death.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, this compound has also been shown to exhibit antibacterial and antifungal activity. Studies have suggested that this compound may inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. However, the exact mechanism of these effects is not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-oxo-2-(1-piperidinyl)-N'-(2-thienylmethylene)acetohydrazide is its relatively simple synthesis method, which makes it a cost-effective option for further research. Additionally, this compound exhibits significant cytotoxic activity against various cancer cell lines, making it a promising candidate for further research in cancer treatment. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 2-oxo-2-(1-piperidinyl)-N'-(2-thienylmethylene)acetohydrazide. One potential avenue of research is the development of this compound-based drug delivery systems, which could enhance its solubility and effectiveness in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of medicine. Finally, research on the potential side effects and toxicity of this compound is also needed to ensure its safety for human use.

Scientific Research Applications

2-oxo-2-(1-piperidinyl)-N'-(2-thienylmethylene)acetohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is its use as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research in cancer treatment.

properties

IUPAC Name

2-oxo-2-piperidin-1-yl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c16-11(12(17)15-6-2-1-3-7-15)14-13-9-10-5-4-8-18-10/h4-5,8-9H,1-3,6-7H2,(H,14,16)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACUNYORPJSGMT-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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